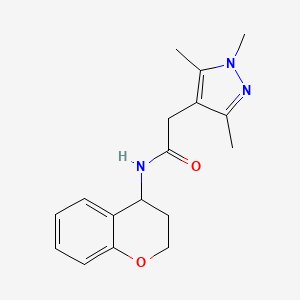
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act through various signaling pathways. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the levels of oxidative stress markers such as MDA and increases the levels of antioxidant enzymes such as SOD and CAT. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and its chemical structure is well-characterized. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also limitations to using N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown neuroprotective effects and can improve cognitive function, making it a potential candidate for further research in this area. Another area of interest is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide as a potential anticancer agent. N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown promising results in various cancer cell lines and animal models, and further research is needed to determine its efficacy and toxicity in humans. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other drugs.
Synthesis Methods
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin and 4-aminoantipyrine followed by acetylation with acetic anhydride. The final product is obtained after purification and characterization through various analytical techniques.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Research studies have shown that N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-14(12(2)20(3)19-11)10-17(21)18-15-8-9-22-16-7-5-4-6-13(15)16/h4-7,15H,8-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFCOHBOLIOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
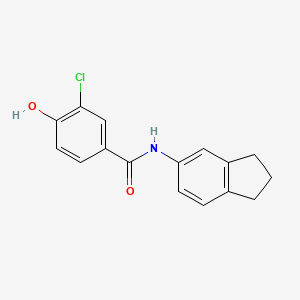
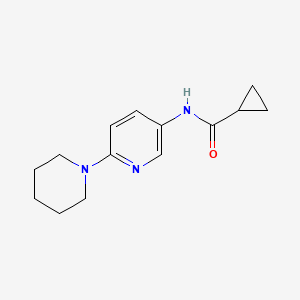
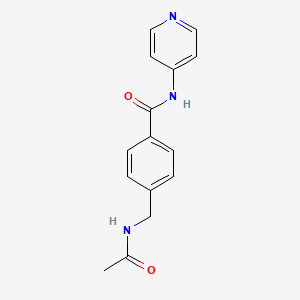
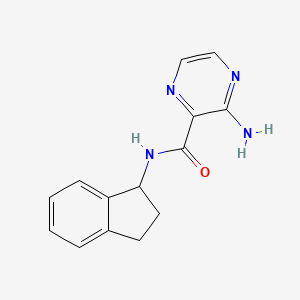

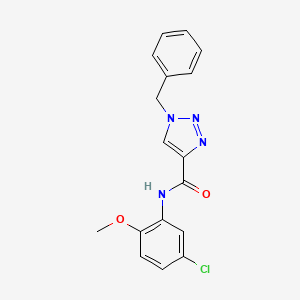
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
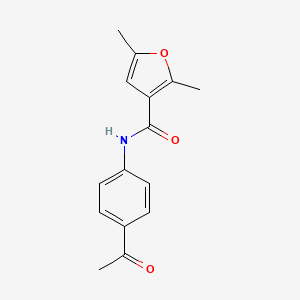
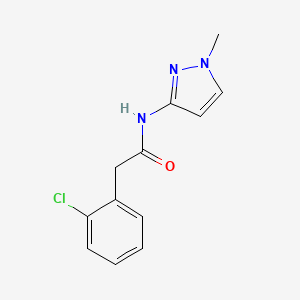

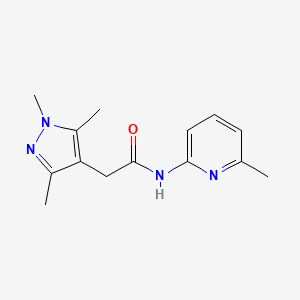
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)